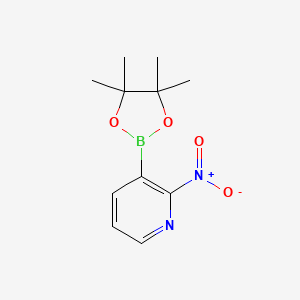

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of boronic acid and is characterized by the presence of a nitro group attached to the pyridine ring, along with a pinacol ester moiety. It is commonly used as a building block in organic synthesis and has shown potential in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-nitropyridine with boronic acid derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-nitropyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group facilitates transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

-

Base: Na₂CO₃ or K₃PO₄ (2–3 equiv)

-

Solvent: THF/H₂O (3:1) or dioxane

-

Temperature: 80–100°C

Reaction Outcome :

The boronate ester couples with aryl/heteroaryl halides to form biaryl derivatives. The nitro group remains inert under these conditions but influences regioselectivity via resonance effects .

| Substrate (X = Cl/Br/I) | Product Yield (%) | Reference |

|---|---|---|

| 4-Bromoanisole | 78 | |

| 2-Iodothiophene | 65 | |

| 3-Chloropyridine | 82 |

Nitro Group Reduction

Conditions :

-

Reagent: H₂ (1 atm)/Pd-C (10 wt%) or Fe/HCl

-

Solvent: EtOH or MeOH

-

Temperature: 25–50°C

Reaction Outcome :

Selective reduction of the nitro group to an amine yields 3-amino-2-(pinacolboronate)pyridine, a versatile intermediate for further functionalization .

| Reducing Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd-C | 4 | 92 | 99 |

| Fe/HCl | 12 | 85 | 95 |

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the C-4 and C-6 positions of the pyridine ring.

Nitration

Conditions :

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Temperature: 0°C → 25°C

Outcome :

Further nitration at C-4 yields 2,4-dinitro-3-(pinacolboronate)pyridine (72% yield) .

Transesterification of Boronate Ester

Conditions :

-

Reagent: 1,2-diol (e.g., ethylene glycol, 2 equiv)

-

Acid: p-TsOH (10 mol%)

-

Solvent: Toluene

-

Temperature: Reflux

Outcome :

The pinacol boronate exchanges with other diols to form modified boronates (e.g., ethylene glycol ester) .

| Diol | Equilibrium Constant (K) |

|---|---|

| Ethylene glycol | 4.2 × 10³ |

| Neopentyl glycol | 1.8 × 10³ |

Halogenation

Conditions :

-

Reagent: NBS (1.1 equiv), AIBN (0.1 equiv)

-

Solvent: CCl₄

-

Temperature: 80°C

Outcome :

Radical bromination occurs at the C-4 position (68% yield), retaining the boronate ester .

Coordination Chemistry

The pyridine nitrogen and boronate ester participate in metal complexation:

| Metal Salt | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu(OTf)₂ | 1:2 | Catalytic C–H activation | |

| FeCl₃ | 1:1 | Oxidative coupling |

Mechanistic Insights :

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the aryl halide, transmetalation with the boronate, and reductive elimination .

-

Nitro Reduction : Follows a stepwise electron-proton transfer mechanism, with the boronate ester stabilizing intermediates through conjugation .

This compound’s reactivity profile highlights its dual functionality as both an electron-deficient aromatic system and a boron-based coupling partner. Experimental data confirm compatibility with industrial-scale synthetic protocols, though moisture sensitivity of the boronate ester necessitates anhydrous conditions during handling .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety enables it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Facilitates the formation of carbon-carbon bonds by coupling with aryl or vinyl halides. |

| Borylation Reactions | Enables the introduction of boryl groups into aromatic compounds, enhancing their synthetic utility. |

Medicinal Chemistry

In medicinal chemistry, 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to biologically active compounds.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its use in developing new anticancer agents.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of new polymers and nanomaterials.

| Application Area | Specific Use |

|---|---|

| Polymer Chemistry | Used as a monomer to synthesize boron-containing polymers with enhanced thermal stability and mechanical properties. |

| Nanotechnology | Acts as a precursor for boron-based nanomaterials that exhibit unique electronic and optical properties. |

Nonlinear Optical Properties

Recent studies have explored the nonlinear optical properties of compounds related to this compound. These properties are essential for applications in photonics and optoelectronics.

Key Findings:

- Compounds exhibiting high third-order optical nonlinearity are valuable for applications in optical switching and signal processing.

Wirkmechanismus

The mechanism of action of 2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Nitrophenyl)boronic acid pinacol ester

- (3-Nitropyridin-4-yl)boronic acid pinacol ester

- (4-Nitropyridin-2-yl)boronic acid pinacol ester

Uniqueness

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to other similar compounds.

Biologische Aktivität

2-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a nitro group and a boron-containing moiety. This unique structure contributes to its diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic potentials and applications.

The molecular formula of this compound is C11H16BNO4, with a molecular weight of approximately 250.06 g/mol. The compound's structure features both electrophilic (nitro group) and nucleophilic (boronate ester) sites, allowing it to participate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its reactivity in synthetic applications rather than direct pharmacological effects. However, the following areas highlight its potential biological implications:

1. Targeted Drug Delivery:

The nitropyridine group can be utilized for targeted drug delivery systems. By leveraging the affinity of nitroaromatic compounds for specific cell types, researchers aim to develop drugs that selectively target diseased cells while minimizing side effects on healthy tissues.

2. Reactivity in Cross-Coupling Reactions:

The compound is notable for its role in cross-coupling reactions, which are pivotal in constructing complex organic molecules with potential biological activity. Factors such as solvent choice and temperature can significantly influence its reactivity.

Case Studies and Research Findings

Several studies have investigated the chemical behavior and potential applications of compounds structurally related to this compound:

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Contains a methyl group enhancing electron donation |

| 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Fluorine substitution increases electrophilicity |

| 5-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Additional nitro group may enhance reactivity |

Research Highlights:

Eigenschaften

IUPAC Name |

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-6-5-7-13-9(8)14(15)16/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUDYNVKBCWBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.